1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone
Description
1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a complex organic compound characterized by the presence of chlorophenyl, nitrophenyl, and tetrazolyl groups
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O3S/c22-16-10-6-14(7-11-16)19(28)20(15-8-12-18(13-9-15)27(29)30)31-21-23-24-25-26(21)17-4-2-1-3-5-17/h1-13,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWAJRFEZBMSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC(C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chlorophenyl and nitrophenyl intermediates: These intermediates are synthesized through electrophilic aromatic substitution reactions.
Coupling with tetrazolyl group: The tetrazolyl group is introduced via a nucleophilic substitution reaction, often using a tetrazole derivative and a suitable leaving group.
Final coupling reaction: The final product is obtained by coupling the chlorophenyl and nitrophenyl intermediates with the tetrazolyl group under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions (e.g., acidic or basic medium).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2-(4-nitrophenyl)ethanone: Lacks the tetrazolyl group, resulting in different chemical properties and applications.
1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone:
Uniqueness
1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is unique due to the combination of chlorophenyl, nitrophenyl, and tetrazolyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
